molecular formula C22H26F6N2O4S2Zn B6299588 N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc CAS No. 873585-38-7

N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc

Cat. No.: B6299588
CAS No.: 873585-38-7
M. Wt: 626.0 g/mol
InChI Key: MFHUBPULWSEJEG-DRKNLBFESA-N
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Description

The compound in focus comprises three distinct components: N,N,N',N'-tetramethylethane-1,2-diamine, (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one, and zinc. Each component contributes uniquely to the compound's physicochemical and functional properties.

Properties

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H5F3O2S.C6H16N2.Zn/c2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-7(2)5-6-8(3)4;/h2*1-4,13H;5-6H2,1-4H3;/b2*7-4-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHUBPULWSEJEG-DRKNLBFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN(C)C)C.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F6N2O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Dichloro(TMEDA)Zinc

Procedure :

  • Combine ZnCl₂ (1.0 equiv) and TMEDA (1.0 equiv) in dry dichloromethane (DCM) under argon.

  • Stir at room temperature for 4–6 hours, yielding a pale yellow precipitate.

  • Filter and wash with cold DCM to isolate the complex.

Key Data :

  • Molecular weight: 252.5 g/mol

  • Melting point: 215–217°C (decomposition)

  • Characterization: 1H NMR^{1}\text{H NMR} (CDCl₃) δ 2.25 (s, 12H, N–CH₃), 2.72 (s, 4H, CH₂–CH₂).

Synthesis of (Z)-4,4,4-Trifluoro-3-Hydroxy-1-Thiophen-2-Ylbut-2-En-1-One

The trifluoromethyl enone component is synthesized via a Claisen-Schmidt condensation, adapted from protocols for analogous trifluoromethyl ketones.

Condensation of Thiophene-2-Carbaldehyde with Trifluoroacetone

Procedure :

  • React thiophene-2-carbaldehyde (1.0 equiv) with 1,1,1-trifluoroacetone (1.2 equiv) in ethanol.

  • Add aqueous NaOH (10%) dropwise at 0°C and stir for 12 hours.

  • Acidify with HCl (1M) and extract with ethyl acetate.

  • Purify via silica chromatography (petroleum ether/ethyl acetate = 100:1) to isolate the (Z)-isomer.

Key Data :

  • Yield: 85–91%

  • 19F NMR^{19}\text{F NMR} (CDCl₃): δ −68.80 (CF₃)

  • 1H NMR^{1}\text{H NMR} (CDCl₃): δ 7.90 (s, 1H, enone), 7.71 (d, J = 5.1 Hz, thiophene-H), 2.25 (s, CH₃).

Stereoselective Formation of (Z)-Isomer

The (Z)-configuration is favored by kinetic control under low-temperature conditions. Polar solvents (e.g., MeCN) and slow addition of base enhance selectivity.

Formation of the Ternary Zinc Complex

The final complex is assembled by reacting dichloro(TMEDA)zinc with the (Z)-trifluoro-thiophen enone under basic conditions.

Ligand Substitution Protocol

Procedure :

  • Dissolve dichloro(TMEDA)zinc (1.0 equiv) in THF.

  • Add (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one (2.0 equiv) and triethylamine (2.2 equiv).

  • Reflux for 8 hours, then concentrate and recrystallize from hexane/EtOAc.

Key Data :

  • Expected molecular formula: C₁₄H₁₆F₃N₂O₂Zn

  • IR (KBr): ν = 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–F)

  • 19F NMR^{19}\text{F NMR}: δ −68.75 (CF₃), −125.40 (Zn–O).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
TMEDA-Zinc ComplexZnCl₂, TMEDA, DCM92Moisture sensitivity
Trifluoro EnoneNaOH, EtOH, 0°C91(Z)/(E) selectivity
Ternary ComplexationTHF, Et₃N, reflux78Ligand dissociation equilibria

Mechanistic Insights

  • TMEDA-Zinc Coordination : TMEDA acts as a bidentate ligand, displacing chloride ions from ZnCl₂ to form a tetrahedral complex.

  • Enone-Zinc Interaction : The enone’s β-ketoester moiety chelates zinc via the carbonyl oxygen and hydroxyl group, forming a six-membered metallocycle .

Chemical Reactions Analysis

Zinc-TMEDA Complexes in Cross-Coupling Reactions

The TMEDA-zinc complex, [ZnCl₂(TMEDA)], acts as a critical precursor in catalytic cross-coupling reactions. A notable example involves its use in organosodium-mediated coupling with thiophene derivatives:

Reaction Setup

  • Reactants : 2,6-Dichloropyridine, 3,4-ethylenedioxythiophene

  • Catalysts : PdCl₂ (2 mol%), dppf (2 mol%), [ZnCl₂(TMEDA)] (3.0 mmol)

  • Conditions : 60°C, 48 hours, inert atmosphere

Mechanism

  • TMEDA stabilizes the zinc center, enhancing its nucleophilic character.

  • Oxidative addition of PdCl₂ to the C–Cl bond occurs.

  • Transmetallation transfers the thienyl group to palladium.

  • Reductive elimination yields 2-chloro-6-(3,4-ethylenedioxy-2-thienyl)pyridine with 75% yield .

Key Data

ParameterValue
Yield75%
Reaction Time48 h
Temperature60°C
Pd Loading2 mol%

Hydrogenolysis of Zinc-Carbon Bonds

TMEDA facilitates the activation of zinc-carbon bonds via hydrogenolysis. In cationic half-sandwich zinc complexes, TMEDA acts as a chelating ligand to enable H₂ cleavage:

Reaction
[ZnR(TMEDA)]⁺ + H₂ → [ZnH(TMEDA)]⁺ + RH\text{[ZnR(TMEDA)]⁺ + H₂ → [ZnH(TMEDA)]⁺ + RH}

  • R : Organic substituent (e.g., alkyl, aryl)

  • Conditions : Ambient temperature, H₂ gas (1 atm)

Findings

  • TMEDA increases the electrophilicity of the zinc center, promoting H₂ activation.

  • Reaction efficiency depends on steric and electronic properties of R .

Polymerization Catalysis

TMEDA-zinc systems initiate radical polymerization in polyacrylamide gels:

Process

  • Co-initiators : Ammonium persulfate (APS) or riboflavin

  • Role of TMEDA : Generates free radicals (SO₄⁻·) from APS via electron transfer.

  • Typical Working Concentration : 6–10 µL TMEDA per 10 mL acrylamide solution .

Optimization Data

ParameterEffect on Polymerization
TMEDA ConcentrationHigher → Faster gelation
Temperature25–37°C optimal
pH Range8.0–8.5

Coordination Chemistry and Ligand Behavior

TMEDA serves as a bidentate ligand in zinc complexes, influencing their stability and reactivity:

Complexation with ZnCl₂
ZnCl₂ + TMEDA → [ZnCl₂(TMEDA)]\text{ZnCl₂ + TMEDA → [ZnCl₂(TMEDA)]}

  • Geometry : Distorted tetrahedral around Zn²⁺.

  • Stability : Enhanced air stability compared to ZnCl₂ alone .

Applications

  • Catalyst Design : Used in Negishi coupling and C–H functionalization.

  • Biological Systems : Mimics zinc-binding motifs in metalloenzymes .

Scientific Research Applications

Chemical Properties and Structure

TMEDA is a bidentate tertiary amine characterized by the formula (CH3)2NCH2CH2N(CH3)2(CH_3)_2NCH_2CH_2N(CH_3)_2. It forms stable complexes with metal ions, particularly zinc, which enhances its solubility in organic solvents and facilitates its role as a ligand in organometallic chemistry. The zinc complex of TMEDA, often referred to as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), is particularly noteworthy for its catalytic properties in organic synthesis.

Catalysis in Organic Synthesis

TMEDA is widely used as a ligand in catalysis, particularly in reactions involving zinc. It facilitates the formation of organometallic complexes that are crucial for various organic transformations. For instance, it plays a vital role in the hydrogenolysis of cationic half-sandwich zinc complexes, leading to efficient cleavage of zinc-carbon bonds . This application is significant for developing new synthetic methodologies and improving reaction efficiencies.

Polymerization Processes

TMEDA acts as a catalyst for free radical polymerization processes, especially when combined with ammonium persulfate (APS). This combination is essential for synthesizing polyacrylamide gels used in electrophoresis applications . The polymerization process involves modifying amino acid residues, which can influence protein stability and functionality during biochemical assays .

Biological Applications

In biological research, TMEDA is utilized to enhance the resolution and efficiency of protein and nucleic acid separations through electrophoresis techniques. Its role as a polymerizing agent for polyacrylamide gels has made it indispensable in molecular biology laboratories . Additionally, studies have shown that TMEDA can modify biological molecules, potentially altering their activity and stability.

Inorganic Chemistry

TMEDA's capability to activate zinc-zinc bonds for hydrogen cleavage illustrates its importance in inorganic chemistry. This property contributes significantly to catalyst development and the exploration of new chemical pathways . The interactions between TMEDA and metal ions also facilitate the formation of stable complexes that are useful in various synthetic applications.

Case Study 1: Electrophoresis Enhancement

A recent study demonstrated that the use of TMEDA in conjunction with APS significantly improved the resolution of protein separations during SDS-PAGE analysis. The results indicated that samples treated with TMEDA exhibited clearer bands compared to controls without it, underscoring its utility in biochemical research .

Case Study 2: Catalytic Efficiency

In an investigation into the catalytic properties of dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), researchers found that this complex effectively catalyzed the polymerization of various substrates under mild conditions. The study highlighted how modifying reaction parameters could enhance yields while maintaining selectivity .

Comparison with Similar Compounds

Key Findings :

  • Steric Effects: The methyl groups in N,N,N',N'-tetramethylethane-1,2-diamine reduce its basicity compared to ethylenediamine but enhance solubility in non-polar media .
  • Aromatic vs. Aliphatic : The p-phenylenediamine derivative exhibits redox activity due to its conjugated aromatic system, unlike the aliphatic N,N,N',N'-tetramethylethane-1,2-diamine .

Comparison of (Z)-4,4,4-Trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one with Fluorinated Enones

Property (Z)-4,4,4-Trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one 4,4,4-Trifluoro-3-hydroxybut-2-en-1-one 3-Hydroxy-1-thiophen-2-ylprop-2-en-1-one
Substituents Thiophene, trifluoromethyl, (Z)-enone Trifluoromethyl, (Z)-enone Thiophene, enone
Electron Effects Strong electron-withdrawing (CF₃, thiophene) Moderate electron-withdrawing (CF₃) Mild electron-withdrawing (thiophene)
Coordination Sites Hydroxyl, ketone, thiophene sulfur Hydroxyl, ketone Hydroxyl, ketone, thiophene sulfur
Potential Applications Metal complexes, catalysis Fluorinated drug intermediates Organic electronics, sensors

Key Findings :

  • Fluorine Impact: The trifluoromethyl group increases electrophilicity and metabolic stability compared to non-fluorinated analogs.

Comparison of Zinc Complexes with Other Metal Complexes

Property Zinc Complex Copper Complex Iron Complex
Coordination Geometry Tetrahedral or octahedral Square planar or octahedral Octahedral
Redox Activity Low (Zn²⁺ is redox-inert) High (Cu⁺/Cu²⁺ redox couple) Moderate (Fe²⁺/Fe³⁺)
Typical Ligands Diamines, enones, thiolates Polypyridines, Schiff bases Porphyrins, carboxylates
Applications Enzyme mimics, luminescent materials Catalysis, superconductors Oxygen transport, catalysis

Key Findings :

  • Stability : Zinc complexes are less prone to redox-driven degradation than iron or copper analogs, making them suitable for long-term applications .
  • Ligand Specificity : N,N,N',N'-tetramethylethane-1,2-diamine's steric bulk may limit coordination flexibility compared to smaller ligands like ethylenediamine .

Biological Activity

The compound N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) combined with (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one and zinc represents a unique class of coordination complexes with potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

TMEDA is a bidentate ligand that coordinates with metal ions such as zinc, forming stable complexes. The presence of the trifluoro and thiophenyl groups in the second component enhances its biological profile by potentially increasing lipophilicity and modulating interactions with biological targets.

1. Zinc's Role in Biology

Zinc ions are crucial for numerous biological functions, acting as structural and catalytic components in various proteins. Approximately 10% of human proteins utilize zinc, which is essential for enzymatic activity and structural integrity . The coordination environment of zinc in proteins typically involves nitrogen, oxygen, and sulfur donors, allowing it to participate in diverse biochemical processes .

2. Anticancer Properties

Recent studies have indicated that zinc complexes can exhibit anticancer activity . For instance, zinc coordination compounds have shown promise in inhibiting cell proliferation in various cancer cell lines . The mechanism may involve the disruption of DNA synthesis or the induction of apoptosis through reactive oxygen species (ROS) generation .

3. Antibacterial Activity

Compounds containing TMEDA have been explored for their antibacterial properties. The coordination of zinc can enhance the efficacy of these compounds against antibiotic-resistant bacteria by disrupting bacterial cell walls or inhibiting critical enzymatic processes .

Case Study 1: Anticancer Activity

A study investigated a series of zinc complexes with TMEDA derivatives against human cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast cancer cells. The study attributed this effect to the ability of the zinc complex to induce oxidative stress leading to apoptosis.

CompoundCell LineIC50 (µM)
Zn-TMEDAMCF-715
Zn-TMEDAHeLa20
Zn-TMEDAA54925

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial effects of TMEDA-zinc complexes against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The study found that these complexes exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Klebsiella pneumoniae20

The biological activities observed can be attributed to several mechanisms:

  • Metal Ion Coordination : The ability of TMEDA to form stable complexes with zinc enhances its bioavailability and interaction with biological targets.
  • Reactive Oxygen Species Generation : Zinc complexes can induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in DNA replication or metabolic pathways within bacterial cells.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing TMEDA-metal complexes (e.g., with zinc) in coordination chemistry?

  • Methodology : React TMEDA with anhydrous metal salts (e.g., ZnCl₂) in tetrahydrofuran (THF) under nitrogen atmosphere. Use triethylamine (Et₃N) to neutralize HCl byproducts. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography .
  • Key Parameters :

ParameterValue/Range
SolventTHF
TemperatureRoom temperature (20–25°C)
Reaction Time48–72 hours
Ligand:Metal Ratio1:1 to 2:1

Q. How can the purity of (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one be validated after synthesis?

  • Methodology : Employ a combination of ¹H/¹⁹F NMR to confirm stereochemistry and fluorine substitution patterns. Use FT-IR to identify hydroxyl (OH) and carbonyl (C=O) stretches. Compare melting points with literature values (if available) .

Q. What safety protocols are critical when handling TMEDA in laboratory settings?

  • Guidelines : Store TMEDA under nitrogen to prevent oxidation. Use fume hoods due to its volatility (boiling point: 18°C) and irritant properties. Refer to Safety Data Sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents in (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one influence its reactivity in cycloaddition reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Validate experimentally via kinetic studies under varying temperatures and solvent polarities. Use COMSOL Multiphysics to simulate reaction pathways .
  • Data Analysis Example :

SolventReaction Rate (k, s⁻¹)
DCM2.1 × 10⁻³
THF1.5 × 10⁻³
Acetonitrile3.4 × 10⁻³

Q. What strategies resolve contradictions in catalytic activity data for TMEDA-zinc complexes across different studies?

  • Approach :

Replicate experiments with controlled variables (e.g., moisture levels, metal oxidation states).

Use X-ray crystallography to confirm complex geometry.

Apply multivariate statistical analysis to identify outlier conditions .

  • Case Study : Discrepancies in turnover frequency (TOF) for Zn-TMEDA-catalyzed C–H activation may arise from trace water in solvents. Dry molecular sieves or Schlenk techniques can mitigate this .

Q. How can AI-driven automation improve the design of zinc-based supramolecular assemblies using TMEDA?

  • Framework :

  • Train machine learning models on existing crystallographic databases (e.g., Cambridge Structural Database) to predict stable coordination geometries.
  • Integrate robotic platforms for high-throughput screening of ligand-metal ratios .
    • Outcome : AI-optimized synthesis protocols reduce trial-and-error experimentation by 40% in preliminary studies .

Theoretical and Methodological Considerations

Q. Which theoretical frameworks guide the study of charge-transfer interactions in fluorinated enones like (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one?

  • Foundations : Use Frontier Molecular Orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Pair with Marcus theory to model electron-transfer kinetics .

Q. How to design a robust experimental protocol for studying solvent effects on TMEDA-zinc complex stability?

  • Protocol :

Prepare complexes in solvents of varying polarity (e.g., hexane, THF, DMSO).

Monitor degradation via UV-Vis spectroscopy at λ = 300–400 nm.

Correlate stability constants (log β) with solvent dielectric constants .

Data Presentation Standards

Q. What are the best practices for reporting crystallographic data of TMEDA-containing complexes?

  • Guidelines :

  • Deposit .cif files in public databases (e.g., CCDC).
  • Include hydrogen bonding parameters and thermal ellipsoid plots in supplementary materials .

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